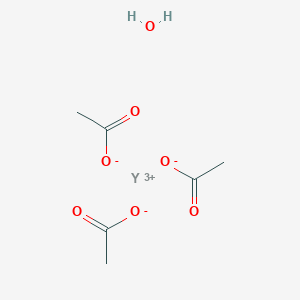

Yttrium(III) acetate hydrate

Description

Properties

IUPAC Name |

yttrium(3+);triacetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Y/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKVGRAQLBXGQB-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Y+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O7Y | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Pathways for Yttrium Iii Acetate Hydrate Derived Materials

Solution-Based Synthesis Routes

Solution-based methods involve the dissolution of precursors in a solvent, followed by a chemical reaction in a sealed vessel under controlled temperature and pressure. These techniques offer excellent control over the nucleation and growth of crystalline materials.

Solvothermal synthesis is a method of preparing crystalline materials in non-aqueous solvents under conditions of elevated temperature and pressure. This technique is widely employed for the fabrication of advanced materials such as complex oxides and metal-organic frameworks (MOFs) from yttrium(III) acetate (B1210297) hydrate (B1144303).

The precise control of reaction parameters is critical in solvothermal synthesis to direct the physicochemical properties of the final product. Temperature, pressure, reaction time, and the choice of solvent system collectively influence the reaction kinetics, crystal growth, and phase purity of the synthesized materials.

In the solvothermal synthesis of Yttrium Aluminum Garnet (YAG) nanoparticles from yttrium acetate, for instance, distinct outcomes are observed at different temperatures and pressures. Synthesis at 270 °C and 2.0 MPa for 2 hours results in the formation of ~30 nm clusters of primary YAG particles. researchgate.net Increasing the conditions to 300 °C and 8.5 MPa for the same duration leads to the coalescence of these clusters into single, highly crystalline nanoparticles of a similar size. researchgate.net The solvent system, such as 1,4-butanediol, not only acts as a reaction medium but can also participate in the reaction, influencing the final product characteristics. researchgate.net Research has also demonstrated the feasibility of rapid synthesis, achieving well-crystallized YAG nanoparticles in as little as 5 minutes at 300 °C.

Table 1: Solvothermal Synthesis Parameters for YAG Nanoparticles

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Temperature | 270 °C | 300 °C |

| Pressure | 2.0 MPa | 8.5 MPa |

| Time | 2 hours | 2 hours |

| Precursors | Yttrium(III) acetate hydrate, Aluminum isopropoxide | Yttrium(III) acetate hydrate, Aluminum isopropoxide |

| Solvent | 1,4-butanediol | 1,4-butanediol |

For the synthesis of Metal-Organic Frameworks (MOFs), reaction temperatures typically range from 100°C to 250°C, with reaction times varying from 12 to 48 hours to allow for sufficient crystal growth. fishersci.com

The choice of solvent is a determining factor for the crystallinity and morphology of materials synthesized via the solvothermal route. The solvent's physical properties, such as polarity, boiling point, and viscosity, as well as its chemical reactivity, can significantly alter the synthesis pathway. orientjchem.org

During the synthesis of YAG nanoparticles from yttrium acetate, the solvent 1,4-butanediol can undergo an esterification reaction with acetate groups from the precursor to form 1,4-diacetoxybutane. researchgate.net This transformation and the complete dissolution of precursors facilitate a structural rearrangement of atoms, leading to a product with a significantly higher degree of crystallinity. researchgate.net The resulting nanoparticles exhibit controlled morphology with minimal agglomeration. researchgate.net

In the case of yttria-stabilized zirconia (YSZ) synthesis, using methanol or mixtures of methanol and 2-propanol as the solvent medium has been shown to control the crystal size and agglomeration behavior of the resulting nanocrystals. The solvent's properties can influence the interactions between particles in the solution, thereby affecting how they aggregate and form the final microstructure.

Yttrium(III) acetate hydrate is a key precursor for the solvothermal synthesis of Yttrium Aluminum Garnet (Y₃Al₅O₁₂) or YAG nanoparticles, which are valued for their applications in areas like solid-state lighting. orientjchem.org The process typically involves reacting yttrium(III) acetate hydrate with an aluminum source, such as aluminum isopropoxide, in a high-boiling-point solvent like 1,4-butanediol. orientjchem.org

The reaction is conducted in a sealed autoclave at temperatures between 270-300 °C. researchgate.net These conditions facilitate the decomposition of the precursors and the subsequent formation of the YAG crystal structure. This method allows for the synthesis of nano-YAG particles with a spherical morphology and controlled particle sizes, often around 30 nm. researchgate.net The process can be manipulated to control the level of agglomeration in the final nanopowder. researchgate.net

Solvothermal synthesis is a common and effective technique for producing crystalline, porous yttrium-based Metal-Organic Frameworks (MOFs). fishersci.com In this method, yttrium(III) acetate hydrate serves as the source of the yttrium(III) metal nodes that connect to organic linkers.

For example, a novel porous MOF with the chemical formula [Y₅L₆(OH)₃(DMF)₃]·5H₂O has been prepared using a solvothermal procedure where yttrium(III) ions and hydroxide (B78521) anions form clusters that are joined by 3-amino-4-hydroxybenzoate linkers. The synthesis involves heating the precursors in a suitable solvent, often N,N-Dimethylformamide (DMF), under controlled temperature conditions, which leads to the self-assembly of the robust, three-dimensional framework. fishersci.com Studies have also demonstrated that yttrium(III) acetate can be successfully used as an alternative to more common nitrate (B79036) salt precursors for the synthesis of rare-earth cluster-based MOFs.

Hydrothermal synthesis is similar to the solvothermal method but specifically uses water as the solvent. Yttrium(III) acetate is considered an attractive precursor for hydrothermal reactions due to its good water solubility and relatively low thermal decomposition temperature. This method is widely used to prepare yttrium oxide (Y₂O₃) nanoparticles. orientjchem.org

In a typical hydrothermal process for producing yttria nanoparticles, an aqueous solution of a yttrium salt is placed in a sealed vessel (autoclave) and heated. While many studies report the use of yttrium nitrate, the principles apply to yttrium acetate as well. orientjchem.org The temperature and pressure cause the precursor to decompose and react to form yttrium hydroxide (Y(OH)₃), which then transforms into yttrium oxide upon further heating or subsequent calcination. fishersci.com The concentration of the precursor solution is a key parameter that can be adjusted to control the morphology and size of the resulting nanoparticles. orientjchem.org This low-cost technique can effectively produce nanocrystalline yttria with a cubic phase and crystallite sizes in the range of 34–58 nm. orientjchem.org

Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Yttrium(III) acetate hydrate | Y(CH₃COO)₃·xH₂O |

| Yttrium Aluminum Garnet (YAG) | Y₃Al₅O₁₂ |

| Aluminum isopropoxide | Al(OCH(CH₃)₂)₃ |

| 1,4-butanediol | C₄H₁₀O₂ |

| 1,4-diacetoxybutane | C₈H₁₄O₄ |

| Yttria-stabilized zirconia (YSZ) | (Y₂O₃)ₓ(ZrO₂)₁₋ₓ |

| Methanol | CH₃OH |

| 2-propanol | C₃H₈O |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H |

| 3-amino-4-hydroxybenzoate | C₇H₆NO₃⁻ |

| Yttrium oxide | Y₂O₃ |

| Yttrium hydroxide | Y(OH)₃ |

Co-precipitation Techniques

Co-precipitation is a robust and widely used method for synthesizing multi-component materials, such as doped oxides and composite nanoparticles. The process involves the simultaneous precipitation of two or more cations from a solution through the addition of a precipitating agent. Yttrium(III) acetate hydrate is frequently used as the yttrium source in these syntheses.

Yttria-stabilized zirconia (YSZ) is a ceramic material with significant applications in thermal barrier coatings and solid oxide fuel cells. The co-precipitation method is commonly employed for the synthesis of YSZ nanoparticles. In a typical procedure, aqueous solutions of an yttrium salt, like yttrium(III) acetate hydrate, and a zirconium salt (e.g., zirconium(IV) acetate hydroxide) are mixed in a desired stoichiometric ratio. A precipitating agent, such as ammonium (B1175870) hydroxide or urea, is then added to the solution, causing the simultaneous precipitation of yttrium and zirconium hydroxides or other precursors.

The resulting precipitate is then washed, dried, and calcined at high temperatures (typically 600°C - 1000°C) to form the crystalline YSZ powder. The choice of precipitant has been shown to significantly affect the properties of the final YSZ nanoparticles, including crystallite size, surface area, and dispersion. semanticscholar.org For example, while ammonium hydroxide can lead to crystallization at lower temperatures, urea often results in powders with better dispersion and a larger surface area. semanticscholar.org

| Y₂O₃ Content (mol%) | Precursors | Precipitant | Calcination Temp. (°C) | Resulting Phase |

| 8 | Y(CH₃COO)₃·4H₂O, (CH₃CO₂)ₓZr(OH)ᵧ | - | 500 - 1100 | Cubic |

| 8 | Y(NO₃)₃, ZrOCl₂ | Ammonium Hydroxide | ~400 | Cubic |

| 8 | Y(NO₃)₃, ZrOCl₂ | Urea | ~500 | Cubic |

| 3, 5, 8 | Y(NO₃)₃, ZrO(NO₃)₂ | Not specified | Not specified | Tetragonal, Cubic |

Yttrium fluoride (B91410) (YF₃) and sodium yttrium fluoride (NaYF₄) nanoparticles, particularly when doped with lanthanide ions, are of great interest for applications in bio-imaging and upconversion technologies. Yttrium(III) acetate is a common precursor for the synthesis of these materials.

One method involves the sonochemical irradiation of an aqueous solution of yttrium(III) acetate tetrahydrate, where a fluorine source such as hydrofluoric acid (HF) is added to precipitate nanocrystalline YF₃ particles. Another approach for synthesizing NaYF₄ nanoparticles involves mixing yttrium(III) acetate with oleic acid in a high-boiling point solvent like octadecene. This mixture is heated to form an yttrium oleate (B1233923) complex, which then reacts with sources of sodium and fluoride (e.g., sodium hydroxide and ammonium fluoride in methanol) at relatively modest temperatures to yield the desired nanoparticles. This synthesis offers excellent control over particle size and crystallinity.

Control over pH and the use of chelating agents are critical for managing the co-precipitation process and influencing the properties of the final material.

pH Control: The pH of the solution directly affects the supersaturation state and the rate of nucleation and growth of particles. researchgate.net Adjusting the pH determines when and how quickly the metal hydroxides or other precursors precipitate. For the synthesis of yttrium oxide nanoparticles, for example, varying the pH can alter the morphology, crystallite size, and even the optical bandgap of the material. researchgate.net Generally, higher pH values, which correspond to a higher concentration of OH⁻ ions, can lead to the formation of larger particles and a more crystalline structure.

Chelating Agents: Chelating agents are organic molecules that can form multiple coordination bonds with a single metal ion, creating a stable, soluble complex known as a chelate. Common chelating agents used in materials synthesis include citric acid and ethylenediaminetraacetic acid (EDTA). nih.govmdpi.com In co-precipitation, chelating agents play several important roles:

Controlling Ion Availability: By forming stable complexes with metal ions, chelators can control the concentration of free metal ions in the solution, allowing for a more controlled and homogeneous precipitation. nih.gov

Preventing Premature Precipitation: They can stabilize the solution, preventing the unwanted, premature precipitation of one component before the other, which is crucial for achieving compositional homogeneity in the final product. nih.gov

Influencing Particle Growth: Chelating agents can adsorb onto the surface of growing nanoparticles, influencing their growth rate and final morphology. For instance, citrate (B86180) has been used to stabilize YF₃ nanoparticles and mediate their self-assembly into larger structures.

Sol-Gel Processing

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The method involves the conversion of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This technique is valued for its ability to produce materials with high purity and homogeneity at low temperatures. scielo.br Yttrium(III) acetate hydrate is an excellent precursor for sol-gel synthesis of yttrium oxide (Y₂O₃) films and powders. youtube.comresearchgate.net

A typical sol-gel process begins with the hydrolysis and polycondensation of precursors in a liquid phase. For yttrium oxide synthesis using yttrium(III) acetate, the precursor is dissolved in a suitable solvent, often with a complexing agent like citric acid or a polymer such as polyvinyl alcohol (PVA). rsc.org Citric acid acts as a chelating agent, forming stable complexes with the yttrium ions, which helps to maintain a homogeneous distribution of the metal cations throughout the solution.

Upon heating, the solvent evaporates, and the solution becomes more viscous, eventually forming a gel. This gel is a network of the precursors and the complexing agent. Further heating at higher temperatures (calcination) removes the organic components and leads to the decomposition of the yttrium precursor, resulting in the formation of crystalline yttrium oxide. The sol-gel method allows for precise control over the material's stoichiometry and can produce very fine, nanostructured powders. mdpi.com For instance, Y₂O₃ insulators have been fabricated via the sol-gel process using yttrium(III) acetate hydrate, demonstrating uniform and flat surface morphologies. youtube.com

Fabrication of Yttrium Oxide Thin Films

Yttrium(III) acetate hydrate is a commonly employed precursor for the fabrication of yttrium oxide (Y₂O₃) thin films, particularly through the sol-gel method. prochemonline.comguidechem.com This process involves dissolving the yttrium acetate hydrate in a suitable solvent to form a sol, which is then deposited onto a substrate and subjected to a series of heat treatments to form the final oxide film. These Y₂O₃ films are valued for their potential application as high-quality insulating layers in microelectronics, such as in the development of new field-effect transistors (FETs) and capacitors, as well as for protective optical coatings. prochemonline.com The thermal stability, chemical resistance, and optical transparency of yttrium oxide make it a valuable material in advanced ceramics, laser materials, and phosphor coatings. prochemonline.com

The sol-gel process offers a cost-effective and scalable method for producing uniform thin films with precise control over thickness and composition. The properties of the resulting yttrium oxide films, including their crystallinity and surface morphology, are highly dependent on the processing parameters such as the annealing temperature and the composition of the precursor solution.

Preparation of Mixed-Metal Oxide Thin Films (e.g., CuYO₂)

Yttrium(III) acetate hydrate is also instrumental in the synthesis of mixed-metal oxide thin films, such as the delafossite-structured p-type wide bandgap semiconductor, copper yttrium oxide (CuYO₂). In a typical sol-gel preparation, yttrium(III) acetate hydrate is used as the yttrium source alongside a copper precursor, such as copper(II) acetate.

A study on the preparation of CuYO₂ thin films on a silicon dioxide (SiO₂) substrate utilized a sol-gel method where copper(II) acetate and yttrium(III) acetate were the metal sources. The process involved spin-coating a gel film onto the substrate, followed by a one-step annealing process under a nitrogen flow. The crystal structure of the resulting films was found to be highly dependent on the annealing temperature. For instance, a film annealed at 800°C exhibited significant c-axis orientation, a desirable characteristic for certain electronic applications.

The structural properties of the CuYO₂ films were observed to change with varying annealing temperatures. At 750°C, the film consisted of crystalline CuYO₂ and Y₂O₃. Increasing the temperature to 800°C resulted in a highly c-axis oriented CuYO₂ film. However, at temperatures above 850°C, the film transformed into a mixture of non-c-axis oriented CuYO₂, copper(II) oxide (CuO), and amorphous yttrium oxide. This complex relationship between annealing temperature and crystal structure highlights the intricate synthesis and decomposition reactions that occur simultaneously within the film.

Influence of Precursor Type on Film Properties

The choice of precursor significantly influences the properties of the resulting oxide thin films. A comparative study investigating the fabrication of yttria-stabilized zirconia (YSZ) coatings highlighted the differences between various yttrium β-diketonate precursors. While not directly involving yttrium(III) acetate hydrate, this study underscores the principle that the thermal stability and reactivity of the precursor play a crucial role in determining the composition and crystal phase of the final film.

Another study directly compared the effects of four different yttrium precursors, including yttrium(III) acetate hydrate, on the electrical performance of yttrium oxide insulators fabricated via a sol-gel process. The research found that Y₂O₃ films produced from the acetate precursor and treated with UV/ozone exhibited a uniform and flat surface morphology. These films also demonstrated the lowest number of oxygen vacancy defects and unwanted byproducts. Consequently, capacitors fabricated with these films showed the lowest current density and a stable dielectric constant over a wide frequency range.

The following table summarizes the key findings from this comparative study:

| Precursor Type | Annealing/Treatment | Resulting Film Properties | Electrical Performance of Capacitor |

| Yttrium(III) acetate hydrate | UV/ozone treatment | Uniform and flat surface, lowest oxygen vacancy defects | Lowest current density (10⁻⁸ A/cm² at 1 MV/cm), stable dielectric constant |

| Yttrium(III) nitrate tetrahydrate | High-temperature annealing | Wavy and rougher surface morphology | Higher current density, less stable dielectric constant |

| Yttrium isopropoxide oxide | High-temperature annealing | Not specified in detail | Not specified in detail |

| Yttrium(III) tris(isopropoxide) | High-temperature annealing | Not specified in detail | Not specified in detail |

Purification Strategies (e.g., Recrystallization)

The purity of yttrium(III) acetate hydrate is crucial for the synthesis of high-quality derived materials. Recrystallization is a common and effective method for purifying solid compounds. uct.ac.za This technique is based on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.org By dissolving the impure yttrium(III) acetate hydrate in a suitable hot solvent and then allowing it to cool, purer crystals can be obtained as the solubility decreases, leaving the impurities behind in the solution. uct.ac.zamt.com

A specific method for obtaining crystalline yttrium acetate involves the reaction of yttrium oxide with acetic acid and water. guidechem.comgoogle.com This process can be adapted for the purification of yttrium(III) acetate hydrate. The impure compound can be dissolved in a hot mixture of glacial acetic acid and deionized water. guidechem.comgoogle.com After complete dissolution, the solution is allowed to cool naturally. guidechem.comgoogle.com As the temperature of the solution decreases, the solubility of yttrium acetate is reduced, leading to the formation of crystals. guidechem.comgoogle.com The crystallized yttrium(III) acetate hydrate can then be separated from the mother liquor, which contains the dissolved impurities, by filtration. guidechem.comgoogle.com The collected crystals are subsequently dried to remove any residual solvent. guidechem.comgoogle.com

The key steps in the recrystallization process for yttrium(III) acetate hydrate are outlined below:

| Step | Procedure |

| 1. Dissolution | Dissolve the impure yttrium(III) acetate hydrate in a minimal amount of a hot solvent system, such as a mixture of glacial acetic acid and deionized water. guidechem.comgoogle.com |

| 2. Cooling and Crystallization | Allow the hot, saturated solution to cool slowly and undisturbed to promote the formation of large, pure crystals. guidechem.comgoogle.com |

| 3. Filtration | Separate the purified crystals from the cooled solution (mother liquor) containing the impurities using filtration. guidechem.comgoogle.com |

| 4. Washing | Rinse the crystals with a small amount of cold solvent to wash away any remaining mother liquor. |

| 5. Drying | Dry the purified crystals to remove any residual solvent. guidechem.comgoogle.com |

Thermal Decomposition and Pyrolytic Conversion

Mechanisms of Thermal Decomposition

The thermal decomposition of yttrium(III) acetate tetrahydrate, Y(CH₃COO)₃·4H₂O, into yttrium oxide is a multi-step process. researchgate.net Thermoanalytical studies have shown that the decomposition is an endothermic transformation that occurs over a temperature range of 350 to 900°C. researchgate.net

The initial step of the decomposition, occurring between 350 and 450°C, involves the breaking of the bond between the yttrium cation and the acetate ligand. researchgate.net This leads to a rapid loss of mass and the formation of amorphous yttrium hydroxide and yttrium carbonate. researchgate.net Following this initial rapid mass loss, the rate of decomposition slows down, indicating a change in the decomposition kinetics. researchgate.net The subsequent steps involve the decomposition of the intermediate yttrium hydroxide and yttrium carbonate to ultimately form yttrium oxide. researchgate.net

Influence of Atmosphere on Decomposition Pathways (e.g., Air vs. Inert)

In an inert atmosphere, such as argon or nitrogen, the decomposition proceeds as described above, with the endothermic breakdown of the acetate to form intermediate compounds and finally yttrium oxide.

In contrast, when the decomposition is conducted in an air or oxygen-containing atmosphere, a significant exothermic process is observed. researchgate.net This exothermic event is attributed to the combustion of the organic species that are released into the gas phase during the decomposition of the acetate ligands. researchgate.net This combustion masks the endothermic signal associated with the decomposition of the yttrium acetate itself. researchgate.net

The following table summarizes the key differences in the thermal decomposition of yttrium(III) acetate hydrate in different atmospheres:

| Atmosphere | Key Observations |

| Inert (e.g., Argon, Nitrogen) | Endothermic decomposition process. researchgate.net Formation of amorphous yttrium hydroxide and carbonate as intermediates. researchgate.net |

| Air (Oxygen-containing) | Intense exothermic process due to the combustion of organic species in the gas phase. researchgate.net The overall mass loss is not affected by the presence of oxygen. researchgate.net |

Formation and Characterization of Intermediate Species (e.g., Yttrium Hydroxide, Yttrium Carbonate)

The thermal decomposition of yttrium(III) acetate hydrate is a critical process in the synthesis of yttrium-based materials, proceeding through the formation of key intermediate species. Thermoanalytical studies have shown that the initial decomposition step, occurring between 350 and 450°C, involves the breaking of the bond between the yttrium cation and the acetate ligand. This leads to the formation of amorphous yttrium hydroxide and yttrium carbonate, accompanied by a significant and rapid loss of mass. Following this initial phase, the decomposition rate slows, proceeding with the breakdown of the newly formed yttrium hydroxide and yttrium carbonate.

In addition to thermal decomposition, yttrium hydroxide can be synthesized via hydrothermal methods. For instance, single-crystalline yttrium hydroxide (Y(OH)₃) nanowires have been produced from yttrium oxide (Y₂O₃) powder through an acetic acid-assisted hydrothermal process. The concentration of acetic acid in this method is a crucial factor that influences the morphology of the resulting nanowires. It is noteworthy that while acetic acid directs the morphology, the conversion of Y₂O₃ to Y(OH)₃ can also occur in pure water under hydrothermal conditions, as Y₂O₃ is unstable under such conditions at temperatures below 550°C.

Yttrium carbonate, another key intermediate, can be formed through the carbonization of yttrium hydroxide. In one method, yttrium chloride (YCl₃) is used as a starting material, from which yttrium hydroxide is precipitated using sodium hydroxide. Subsequently, carbon dioxide is introduced into the yttrium hydroxide slurry, leading to the formation of yttrium carbonate precipitate. The morphology and phase of the resulting yttrium carbonate are influenced by carbonization conditions such as temperature, CO₂ flow rate, and stirring speed. Under optimal conditions, this process can yield tengerite-type yttrium carbonate (Y₂(CO₃)₃·2H₂O) nanoneedles.

The characterization of these intermediate species is crucial for understanding and controlling the synthesis of the final yttrium-based materials. Techniques such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), and scanning electron microscopy (SEM) are employed to identify the crystal structure, thermal stability, and morphology of the yttrium hydroxide and yttrium carbonate intermediates.

Directed Synthesis of Yttrium Oxide from Acetate Precursors

Yttrium(III) acetate hydrate is a widely utilized precursor for the directed synthesis of yttrium oxide (Y₂O₃), a material with significant applications in ceramics, optics, and electronics. The primary method for this conversion is thermal decomposition, also known as calcination. When heated, yttrium acetate decomposes to form yttrium oxide. This process is valued for its simplicity and the high purity of the resulting oxide.

The synthesis process typically involves heating yttrium acetate in a controlled atmosphere. The decomposition process is endothermic and occurs over a temperature range of 350 to 900°C. The initial breakdown of the acetate leads to the formation of intermediate species, as discussed in the previous section, which then further decompose to yield yttrium oxide. The presence of oxygen during this process can lead to an intense exothermic reaction due to the combustion of organic species in the gas phase, although the mass loss during decomposition is not significantly affected by the presence of oxygen.

The properties of the final yttrium oxide product, such as particle size and morphology, are influenced by the conditions of the thermal decomposition, including the heating rate, final temperature, and the surrounding atmosphere. For example, the thermal treatment of yttrium acetate powders derived from mechanical alloying has been used to form Y₂O₃ dispersoids in copper alloys. The duration of this thermal treatment is a critical factor in determining the degree of densification of the final alloy.

Thermal Conversion in Thin Film Fabrication

Yttrium(III) acetate is a key precursor in the fabrication of yttrium oxide (Y₂O₃) thin films, which serve as high-quality insulating layers in microelectronics. The sol-gel process is a common method for this application. In this technique, a solution containing yttrium acetate is prepared and then deposited onto a substrate, typically through spin-coating.

Following the deposition of the precursor solution, the substrate is subjected to a thermal treatment process. This involves an initial drying step at a relatively low temperature to evaporate the solvent. Subsequently, the film is annealed at a higher temperature, often around 500°C, to facilitate the decomposition of the yttrium acetate and the formation of metal-oxygen bonds, resulting in a solid yttrium oxide thin film. The final properties of the thin film, such as its thickness, uniformity, and dielectric properties, are highly dependent on the parameters of the thermal conversion process, including the annealing temperature, duration, and atmosphere.

Nanomaterial Synthesis from Yttrium(III) Acetate Hydrate

Morphological Control in Nanoparticle Synthesis

The synthesis of yttrium oxide (Y₂O₃) nanoparticles with controlled morphology is crucial for their application in various advanced technologies. Yttrium(III) acetate serves as a versatile precursor in several synthesis routes that allow for precise control over the size and shape of the resulting nanoparticles.

Hydrothermal synthesis is a prominent method where the concentration of the yttrium acetate precursor plays a major role in determining the morphology and size of the Y₂O₃ nanoparticles. Studies have shown that lower precursor concentrations tend to produce nanoparticles with well-defined morphological properties, uniform shape, and less agglomeration. As the precursor concentration increases, the size of the nanoparticles also tends to increase.

The pH of the reaction medium is another critical parameter. By varying the pH during hydrothermal synthesis, it is possible to produce Y₂O₃ nanoparticles with different shapes, such as nanorods and nanoflakes. For instance, one study demonstrated that the pH at the end of a precipitation reaction significantly affects the size and morphology of both the precursor and the final yttria powders.

Beyond hydrothermal methods, other techniques have been developed to control the morphology of yttrium oxide nanomaterials. For example, Y₂O₃ nanocubes have been synthesized using hexamethylenetetramine (HMTA) and yttrium chloride in a Teflon-lined autoclave. The final morphology of the yttrium oxide is often inherited from the precursor material. For instance, yttrium carbonate nanoneedles, formed through a carbonization process, can be calcined to produce Y₂O₃ nanoneedles while retaining the needle-like morphology.

The table below summarizes the effect of synthesis parameters on the morphology of yttrium oxide nanoparticles.

| Synthesis Method | Precursor | Key Parameter(s) | Resulting Morphology |

| Hydrothermal | Yttrium(III) Acetate | Precursor Concentration | Size-controlled nanoparticles |

| Hydrothermal | Yttrium salt | pH | Nanorods, Nanoflakes |

| Hydrothermal | Yttrium Chloride, HMTA | - | Nanocubes |

| Precipitation/Calcination | Yttrium Carbonate | - | Nanoneedles |

Directed Self-Assembly of Nanoparticles (e.g., Citrate-Mediated Ionic Bridges)

The controlled self-assembly of nanoparticles into larger, ordered structures is a key goal in nanotechnology for the development of functional materials. In the context of materials derived from yttrium(III) acetate, citrate-mediated self-assembly has been demonstrated as an effective strategy.

While direct studies on the self-assembly of yttrium oxide nanoparticles using this method are not extensively detailed, research on yttrium fluoride (YF₃) nanoparticles, synthesized from yttrium(III) acetate, provides significant insights into the mechanism. In this system, citrate anions are used as stabilizing ligands for the nanoparticles. The self-assembly into larger supraparticles is driven by the formation of ionic bridges between individual nanoparticles.

These ionic bridges are formed by cations, such as ammonium, which are adsorbed onto the nanoparticle surface and also interact with non-bonded citrate anions in the solution. This creates a link between nanoparticles, leading to their assembly. The efficiency of this self-assembly process and the size of the resulting supraparticles are found to be tunable by temperature. At higher temperatures, the citrate-bridge self-assembly mechanism is more efficient, resulting in larger supraparticles, whereas at lower temperatures, the nanoparticles remain stable and dispersed.

The key factors governing this self-assembly mechanism are:

Temperature: Controls the formation and size of the supraparticles.

Surface-adsorbed cations: Mediate the ionic bridges with citrate anions.

Presence of multidentate ions in solution: Such as citrate, which are essential for forming the bridges.

This mechanism, demonstrated with YF₃ nanoparticles derived from yttrium(III) acetate, suggests a promising pathway for the directed self-assembly of other yttrium-based nanoparticles, including yttrium oxide.

Incorporation of Dopants in Nanocrystalline Materials

Yttrium(III) acetate is a valuable precursor for the synthesis of doped nanocrystalline materials, particularly yttrium oxide (Y₂O₃) doped with lanthanide ions. These doped materials exhibit unique optical properties, making them suitable for applications such as phosphors, sensors, and in biomedical imaging.

The use of yttrium acetate in the synthesis process allows for a homogeneous distribution of dopant ions within the yttrium oxide host matrix. A common approach is a co-precipitation method where yttrium acetate and a salt of the dopant lanthanide (e.g., europium(III) acetate) are dissolved in a solvent. A precipitating agent is then added to form a precursor, which is subsequently calcined to yield the doped Y₂O₃ nanoparticles. The doping concentration can be precisely controlled by adjusting the molar ratio of the yttrium and dopant precursors in the initial solution.

For example, a facile, water-based synthesis method has been developed for fabricating lanthanide-doped yttrium hydroxide (Y(OH)₃:Eu³⁺) phosphors at room temperature. In this method, yttrium(III) acetate hydrate and europium(III) acetate hydrate are dissolved in deionized water, followed by the addition of lithium hydroxide to induce rapid crystallization of the doped hydroxide. These doped hydroxide nanoparticles can then be used as precursors for doped yttrium oxide.

Another example is the surface-directed synthesis of erbium-doped yttrium oxide nanoparticles. In this method, a precursor solution of yttrium trichloroacetate doped with erbium cations is used to fill nanoscopic reaction vessels. The acetate is then decomposed by heating to form erbium-doped yttrium carbonate, which is further heated to yield the doped yttrium oxide nanoparticles.

The table below provides examples of dopants incorporated into yttrium-based nanocrystals using acetate precursors.

| Host Material | Dopant | Precursors | Synthesis Method |

| Y(OH)₃ | Europium (Eu³⁺) | Yttrium(III) acetate hydrate, Europium(III) acetate hydrate | Water-based crystallization |

| Y₂O₃ | Erbium (Er³⁺) | Yttrium trichloroacetate, Erbium cations | Surface-directed synthesis |

Precursor Chemistry and Reactivity of Yttrium Iii Acetate Hydrate

Coordination Environment and Ligand Exchange Processes

As a coordination compound, the yttrium ion in yttrium(III) acetate (B1210297) hydrate (B1144303) is bonded to acetate ligands and water molecules. cymitquimica.com The number of water molecules (hydrate) can vary, which influences the compound's stability and reactivity. cymitquimica.com The reactivity of the precursor is largely defined by the processes of ligand exchange, where the acetate or water molecules in the yttrium ion's primary coordination sphere are replaced by other molecules, and the subsequent formation of new complex species in solution.

The interaction of yttrium(III) acetate hydrate with various organic ligands is central to its application in synthesizing advanced materials, particularly nanoparticles.

Oleic Acid: In the synthesis of sodium yttrium fluoride (B91410) (NaYF₄) nanoparticles, yttrium(III) acetate is a commonly used precursor. sigmaaldrich.com The synthesis often involves heating a mixture of yttrium(III) acetate, oleic acid, and a non-polar solvent like 1-octadecene. sigmaaldrich.comgoogleapis.com In this process, a ligand exchange reaction occurs where the acetate groups are replaced by oleate (B1233923) groups to form an yttrium oleate complex, Y(oleate)₃, in situ. sigmaaldrich.com This intermediate complex is crucial for controlling the nucleation and growth of the nanoparticles, influencing their size and crystallinity. sigmaaldrich.com The trifluoroacetate (B77799) analogue of yttrium acetate also shows enhanced solubility in organic solvents like oleic acid.

1,10-Phenanthroline: 1,10-Phenanthroline is a bidentate chelating ligand known to form stable complexes with lanthanide ions. Research has demonstrated that lanthanide complexes can be immobilized on polymer resins functionalized with 1,10-phenanthroline. researchgate.net In this process, the lanthanide complex coordinates to the resin-bound phenanthroline, displacing other ligands such as coordinated water molecules from the ion's primary coordination sphere. researchgate.net This type of interaction highlights the ability of the yttrium ion from precursors like the acetate hydrate to coordinate with strong chelating agents like phenanthroline, forming stable adducts.

In solution, yttrium(III) acetate hydrate can participate in the formation of various complex structures, depending on the solvent and the presence of other coordinating species.

Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) studies have shown that yttrium complexes can form ternary adducts in solution. nih.govd-nb.info For instance, yttrium(III) polyaminocarboxylate complexes have been shown to form ternary adducts with acetate, bicarbonate, and pyruvate. nih.govd-nb.info Specifically, when sodium acetate is added to a solution of [Y(DO3A)(H₂O)₂], a downfield shift in the ¹³C NMR resonance of the acetate is observed, indicating the formation of a ternary yttrium-acetate adduct. nih.govd-nb.info This reactivity is not universal across all yttrium complexes; those with more coordinatively saturated metal centers, such as [Y(EGTA)(H₂O)]⁻, did not form adducts with acetate under similar conditions. d-nb.info This highlights that the ability to form such complexes depends on the availability of coordination sites on the yttrium ion. nih.gov

The table below summarizes key yttrium complexes and adducts formed from yttrium precursors.

Table 1: Examples of Yttrium Complexes and Adducts in Solution

| Precursor/Complex | Interacting Ligand | Resulting Complex/Adduct | Observation Method |

|---|---|---|---|

| Yttrium(III) acetate hydrate | Oleic Acid / 1-Octadecene | Y(oleate)₃ | Inferred from nanoparticle synthesis protocols sigmaaldrich.com |

| [Y(DO3A)(H₂O)₂] | Acetate | Ternary Yttrium-Acetate Adduct | ¹³C NMR Spectroscopy nih.govd-nb.info |

| [YbL¹]³⁺ (Lanthanide analogue) | Acetate | Chelated Ytterbium Acetate Complex | X-ray Crystallography, NMR acs.org |

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms by which yttrium(III) acetate hydrate transforms into final materials like yttrium oxide is crucial for controlling the properties of the synthesized product. This involves studying the kinetics of the reaction and the phenomena occurring at interfaces.

The thermal decomposition of yttrium(III) acetate hydrate is the initial step in many synthesis routes for yttrium-based materials. researchgate.net This process begins with the dehydration of the compound, followed by the decomposition of the anhydrous yttrium acetate. researchgate.net The decomposition itself is an endothermic process that starts with the breaking of the bond between the yttrium cation and the acetate ligand at temperatures between 350-450°C. researchgate.net This initial step leads to the formation of amorphous intermediates like yttrium hydroxide (B78521) and yttrium carbonate. researchgate.net

In solution-based synthesis, such as the sol-gel process, the precursor's chemistry dictates the nucleation and growth of the desired phase. When yttrium(III) acetate hydrate is used to prepare yttrium oxide (Y₂O₃) films, the formation of a uniform, flat surface morphology is observed, suggesting controlled nucleation and growth. mdpi.com The choice of precursor directly impacts these kinetics. For example, in the synthesis of NaYF₄ nanoparticles, the in situ formation of the Y(oleate)₃ complex from yttrium acetate allows for significant control over particle size and crystallinity, which are direct outcomes of the nucleation and growth stages. sigmaaldrich.com The general model for crystal growth from solution involves the formation of stable nuclei followed by the diffusion of solute to the crystal surface, where molecules are incorporated at kink or step sites. rsc.org The controlled decomposition and ligand exchange properties of yttrium acetate facilitate this process in a predictable manner.

Interfacial phenomena are critical during the formation of materials from precursor solutions, as nucleation and growth predominantly occur at interfaces (e.g., liquid-solid or gas-liquid-solid). rsc.org When using yttrium(III) acetate hydrate to form coatings via methods like micro-arc oxidation, the addition of the precursor to the electrolyte influences the characteristics of the coating-substrate interface. icm.edu.pl Studies have shown that as the amount of yttrium acetate in the electrolyte increases, the coating/substrate interface becomes smoother. icm.edu.pl This suggests that the yttrium species derived from the acetate precursor modify the discharge channel distribution and energy intensity during the process, leading to a more homogeneous growth front at the interface. icm.edu.pl

In the sol-gel synthesis of Y₂O₃ films, the precursor choice affects the final film's surface and uniformity. mdpi.com Yttrium acetate hydrate leads to uniform and flat films, indicating favorable interfacial kinetics, where the precursor solution wets the substrate evenly and the subsequent conversion to the oxide phase proceeds without significant agglomeration or dewetting. mdpi.com This contrasts with other precursors that may lead to rougher or wavy surface morphologies, highlighting the role of the precursor in managing interfacial energy and promoting smooth film formation. mdpi.com

Comparative Analysis with Other Yttrium Precursors

The selection of a yttrium precursor is a critical parameter in materials synthesis, as it significantly influences the processing conditions and the properties of the final product. Yttrium(III) acetate hydrate is often compared with other common yttrium salts like yttrium(III) nitrate (B79036) and yttrium(III) chloride.

A direct comparison in the fabrication of Y₂O₃ insulator films via a sol-gel process revealed distinct differences between yttrium(III) acetate hydrate and yttrium(III) nitrate tetrahydrate. mdpi.com Both precursors dissolved completely in the chosen solvent system to form transparent solutions. mdpi.com However, the resulting films had different characteristics.

Morphology and Quality: Y₂O₃ films derived from the acetate precursor exhibited a uniform and flat surface. In contrast, films from the nitrate precursor showed a wavy and rougher surface morphology. mdpi.com

Defect Concentration: When combined with a UV/ozone annealing treatment, the acetate-derived films showed the lowest number of oxygen vacancy defects and unwanted byproducts compared to films from the nitrate precursor under similar conditions. mdpi.com

This suggests that the acetate ligand and its decomposition pathway are more conducive to forming high-quality, defect-free oxide films under these processing conditions. mdpi.com

The chemical reactivity in solution also differs. As noted previously, certain yttrium polyaminocarboxylate complexes readily form ternary adducts with acetate. nih.govd-nb.info This same transformation does not occur when yttrium chloride (YCl₃) or yttrium nitrate (Y(NO₃)₃) salts are used instead, indicating a unique reactivity pathway available to the acetate system. d-nb.info

The table below provides a comparative summary based on findings from the sol-gel synthesis of Y₂O₃ films. mdpi.com

Table 2: Comparative Properties of Yttrium(III) Acetate vs. Yttrium(III) Nitrate Precursors

| Feature | Yttrium(III) Acetate Hydrate | Yttrium(III) Nitrate Tetrahydrate |

|---|---|---|

| Solubility | Completely soluble and transparent in 2-methoxymethanol with ethanolamine (B43304). mdpi.com | Completely soluble and transparent in 2-methoxymethanol with ethanolamine. mdpi.com |

| Film Surface Morphology | Uniform and flat. mdpi.com | Wavy and rougher. mdpi.com |

| Film Quality (with UV/Ozone) | Lowest number of oxygen vacancy defects and byproducts. mdpi.com | Higher concentration of defects and byproducts. mdpi.com |

| Electrical Performance | Resulting capacitor showed lower leakage current density (10⁻⁸ A/cm² at 1 MV/cm). mdpi.com | Higher leakage current. mdpi.com |

Impact of Precursor Choice on Product Characteristics and Reaction Efficiency

The selection of a yttrium precursor has a profound effect on the characteristics of the synthesized material, including its morphology, particle size, crystallinity, and purity, which in turn dictates its suitability for various applications. Reaction efficiency is also heavily dependent on the precursor's properties.

Morphology and Particle Size: The precursor type can directly influence the morphology of the final particles. In a spray pyrolysis synthesis of yttrium-doped bioactive glass, the use of yttrium acetate (YAc), which has a high melting temperature, resulted in solid spherical particles. mdpi.com In contrast, using yttrium nitrate (YN), which has a low melting temperature (88 °C), led to the formation of hollow particles. mdpi.com This is because the nitrate precursor melts early in the process, forming a solid shell that traps the solvent inside. mdpi.com Similarly, in the fabrication of Y₂O₃ films, the acetate precursor yielded a uniform and flat surface, while the nitrate precursor, with its higher water content and rapid hydrolysis, produced a wavy and rougher surface. mdpi.com Studies have also shown that yttrium acetate can act as a better surface stabilizer, resulting in smaller nanoparticles (e.g., 30 nm YAG particles) compared to nitrates or chlorides. acs.orgresearchgate.net

Crystallinity and Purity: Precursors that decompose exothermically, like nitrates, can promote better crystallinity at lower annealing temperatures. rsc.org However, the choice also affects purity. Yttrium acetate, when processed with a UV/ozone treatment, can produce Y₂O₃ films with the lowest number of oxygen vacancy defects and unwanted by-products compared to nitrate-derived films. mdpi.com The aggressive nature of nitrate decomposition can sometimes lead to less controlled crystal growth or inhomogeneous products. ethz.ch Chlorides pose a significant risk of Cl⁻ contamination, while acetates can leave residual carbon if decomposition is incomplete, both of which can degrade the material's performance. harvard.edursc.org

Reaction Efficiency and Final Properties: Reaction efficiency is tied to the precursor's solubility and reactivity. Highly soluble precursors like yttrium nitrate ensure a homogeneous starting solution, which is crucial for methods like co-precipitation. mdpi.com The choice of anion can also directly affect the functional properties of the final material. In the synthesis of Eu³⁺-doped yttria phosphors, the use of yttrium acetate as the host precursor resulted in a higher fluorescence intensity compared to when yttrium chloride or nitrate were used. core.ac.uk This was attributed to the acetate ions being more effective at entering the inner coordination sphere of the europium ion, leading to less non-radiative decay. core.ac.uk In the synthesis of metal-organic frameworks (MOFs), precursors like yttrium acetate, nitrate, and chloride all successfully yielded the desired product, whereas yttrium sulfate, phosphate, or oxalate (B1200264) did not, demonstrating a clear difference in reaction efficiency and precursor suitability. chemrxiv.org

| Precursor | Impact on Morphology | Impact on Purity | Impact on Final Properties |

|---|---|---|---|

| Yttrium(III) acetate hydrate | Promotes solid particles and smooth films. mdpi.commdpi.com Can result in smaller particle sizes. acs.org | Can produce high-purity oxides with low defects mdpi.com; risk of carbon residue. harvard.edu | Can enhance luminescence in phosphors. core.ac.uk |

| Yttrium(III) nitrate | Can lead to hollow particles and rougher films due to rapid hydrolysis. mdpi.commdpi.com | Decomposition releases NOx gases rsc.org; can create inhomogeneous products. ethz.ch | High solubility is beneficial for co-precipitation methods. mdpi.com |

| Yttrium(III) chloride | Generally used in aqueous synthesis routes. | High risk of Cl⁻ contamination, which is detrimental to optical/electrical properties. rsc.org | Residual impurities can degrade device performance. rsc.org |

| Yttrium Alkoxides | Used in sol-gel methods to form gels and subsequently oxides. rsc.org | Purity depends on the completeness of hydrolysis and removal of organic ligands. | Poor solubility can hinder reaction and lead to non-uniform films. mdpi.com |

Structural and Spectroscopic Characterization Methodologies for Yttrium Iii Acetate Hydrate and Its Derivatives

Crystallographic Analysis

Crystallographic techniques are fundamental in determining the solid-state structure of yttrium(III) acetate (B1210297) hydrate (B1144303) and related complexes. These methods reveal the arrangement of atoms within the crystal lattice, providing essential information on the compound's phase and crystallinity.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray diffraction (XRD) is a cornerstone technique for the analysis of crystalline materials. It is instrumental in identifying the specific crystalline phases present in a sample of yttrium(III) acetate hydrate. By comparing the experimental diffraction pattern to reference databases, the exact form of the hydrated salt can be confirmed. For instance, XRD analysis can distinguish between anhydrous and various hydrated forms of metal acetates, as they exhibit distinct diffraction patterns.

In the study of materials derived from yttrium(III) acetate hydrate, such as yttrium oxide (Y2O3) films, grazing-incidence X-ray diffraction (GIXRD) is employed to assess the crystallinity. mdpi.comnih.gov Research has shown that Y2O3 films produced from yttrium(III) acetate hydrate precursors can result in an amorphous structure, even after annealing at temperatures up to 500 °C, as indicated by the absence of diffraction peaks in their GIXRD patterns. mdpi.com Furthermore, when yttrium acetate is reacted in propionic acid, XRD analysis, in conjunction with comparison to simulated spectra from crystallographic databases, confirms the formation of yttrium propionate. csic.es This highlights the utility of XRD in monitoring chemical transformations and identifying new crystalline products.

The technique is also crucial for confirming the crystal structure of more complex yttrium-containing materials. For example, XRD is used to ensure that synthesized nanoparticles, such as those of citrate-stabilized yttrium fluoride (B91410) (YF3), match reference patterns for their expected crystal structure, like the monoclinic form.

Crystal Structure Determination of Yttrium Complexes

For example, the crystal structures of various yttrium(III) complexes with different organic ligands have been elucidated using this method. In a study of yttrium(III) complexes with a Schiff base ligand and acetate anions, single-crystal X-ray determination revealed a distorted tricapped trigonal prism geometry around the yttrium(III) ion. eurjchem.com The analysis of dinuclear yttrium(III) diphenylacetate complexes has also been accomplished, showcasing the ability of carboxylate anions to form various bridging modes between metal centers. researchgate.net

The coordination number and geometry of yttrium(III) are highly dependent on the ligands involved. In complexes with 1,10-phenanthroline, the yttrium ion has been found to be eight-coordinated. researchgate.net Similarly, in complexes with pyclen-based macrocyclic ligands containing picolinate (B1231196) and acetate arms, X-ray structures show nonadentate (nine-coordinate) binding of the ligand to the yttrium ion. acs.org This detailed structural information is invaluable for designing new yttrium compounds with specific properties.

Spectroscopic Characterization Techniques

Spectroscopic methods are employed to probe the chemical bonding, functional groups, and vibrational modes within yttrium(III) acetate hydrate and its derivatives. These techniques provide complementary information to crystallographic analysis.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of yttrium(III) acetate hydrate, FTIR spectra clearly show characteristic absorption bands. researchgate.net The spectrum can be divided into three main regions: high-energy bands around 3400 cm⁻¹ corresponding to O-H stretching vibrations from water of hydration, a band around 2935 cm⁻¹ for C-H stretching, and lower energy bands for methyl group rocking and carboxylate group vibrations. researchgate.net The presence of a broad band near 3400 cm⁻¹ is a key indicator of water of hydration.

FTIR is also used to confirm the coordination of the acetate ligand to the yttrium ion. The positions of the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) can provide insight into the coordination mode (e.g., monodentate, bidentate, bridging). scispace.com For instance, in a study of Eu³⁺ doped yttria synthesized from different precursors, the coordination of the acetate anion was analyzed through its characteristic IR bands. scispace.com

Furthermore, FTIR is essential for monitoring chemical reactions involving yttrium(III) acetate. When yttrium acetate is dissolved in propionic acid, IR spectroscopy confirms the ligand exchange and formation of yttrium propionate. csic.es In the synthesis of yttrium-based complexes, FTIR is used to verify the presence of the intended ligands, such as in yttrium(III) trifluoroacetate (B77799) hydrate where C=O and C-F stretches are monitored.

Table 1: Characteristic FTIR Bands for Yttrium(III) Acetate Hydrate researchgate.net

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | ν(O-H) stretching of water |

| ~2935 | ν(C-H) stretching |

| ~1520 | νas(COO⁻) antisymmetric stretching |

| 1350-1420 | δs(CH₃) symmetric deformation and νs(COO⁻) symmetric stretching |

| ~1000 | ρ(CH₃) rocking |

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. americanelements.com It is particularly useful for studying the symmetric vibrations and low-frequency modes that may be weak or inactive in the IR spectrum. While specific Raman data for yttrium(III) acetate hydrate is not extensively detailed in the provided context, the technique is generally applied to study the vibrational properties of acetate ions in solution and in solid complexes. rsc.org For instance, Raman studies on yttrium chloride solutions have been performed to analyze the vibrational bands of the hydrated yttrium species. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR) for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For yttrium(III) complexes, which are diamagnetic, ¹H and ¹³C-NMR spectroscopy provide detailed information about the ligand environment.

¹H-NMR spectra of yttrium(III) complexes with organic ligands can confirm the coordination of the ligand and provide insights into the symmetry of the complex in solution. rsc.orgscispace.com For example, in studies of yttrium complexes with flavonoid researchgate.net or pyclen-based ligands, ¹H and ¹³C-NMR are used to demonstrate that the solid-state structure is maintained in solution. acs.orgacs.org The chemical shifts of the protons on the ligands can be affected by coordination to the yttrium ion. researchgate.net

In some cases, the NMR spectra of yttrium complexes can indicate dissociation in certain solvents. For instance, the ¹H-NMR spectra of yttrium(III)-flavonoid complexes in DMSO-d₆ showed small chemical shifts, suggesting that the complexes dissociate and the solvent coordinates to the yttrium atom. researchgate.net

Furthermore, NMR studies, including two-dimensional techniques like HSQC and HMBC, are used for detailed assignments of proton and carbon signals in complex yttrium-ligand systems. soton.ac.uk While direct NMR data on yttrium(III) acetate hydrate itself is sparse in the search results, the principles are readily applied to its derivatives and complexes in solution. psu.edursc.org

UV-Visible Spectroscopy for Electronic Transitions and Absorption Studies

UV-Visible (UV-Vis) spectroscopy is a important tool for investigating the electronic transitions within yttrium(III) acetate hydrate and its derivatives. This technique provides insights into the optical properties and electronic structure of these materials.

Studies on yttrium-based compounds, including those synthesized using yttrium(III) acetate hydrate as a precursor, have utilized UV-Vis spectroscopy to determine their absorption characteristics. For instance, the UV-Vis spectra of yttrium oxide nanoparticles, which can be prepared from yttrium acetate, show that the absorption peak position is dependent on the particle size, shifting to lower wavelengths as the particle size decreases. iaea.org In the case of yttrium hydroxide (B78521), synthesized via a hydrothermal method, UV-Vis spectra revealed absorption maxima in the range of 214–223 nm. peerj.com These absorptions are linked to transitions between the valence and conduction bands. peerj.com

Furthermore, in more complex systems like yttrium-doped zinc ferrite, UV-Vis spectroscopy is employed to study the optical properties and photocatalytic activity. researchgate.net Similarly, the optical behavior of yttrium-doped barium titanate ceramics, synthesized using yttrium acetate hydrate, was analyzed using UV-visible absorption spectroscopy, showing that doped samples absorb visible photons above 400 nm. acs.org The analysis of yttrium-based organometallic clusters also involves UV-Vis spectroscopy to understand their electronic structure. rsc.org

The data from UV-Vis spectroscopy can be used to calculate the optical band gap of the material, a crucial parameter for semiconductor and photocatalytic applications. For yttrium hydroxide, the optical band gap was calculated to be between 4.10 and 4.23 eV. peerj.com

| Material | Precursor/Method | Wavelength Range (nm) | Key Findings | Reference |

| Yttrium Oxide Nanoparticles | Co-precipitation | Not Specified | Absorption peak shifts to lower wavelength with decreasing particle size. | iaea.org |

| Yttrium Hydroxide | Hydrothermal | 214-223 | Absorption maxima associated with valence to conduction band transitions. | peerj.com |

| Yttrium-Doped Barium Titanate | Not Specified | 350-800 | Doped samples absorb visible photons above 400 nm. | acs.org |

| Yttrium-Based Organometallic Cluster | Not Specified | 200-1100 | Used to elucidate electronic structure. | rsc.org |

Photoluminescence (PL) Spectroscopy for Optical Properties

Photoluminescence (PL) spectroscopy is a powerful non-destructive method used to investigate the optical properties of yttrium(III) acetate hydrate derivatives. This technique provides information on the electronic structure and the presence of defects or impurities.

While yttrium(III) itself is not luminescent, it serves as an excellent host matrix for lanthanide ions, which exhibit characteristic luminescence. Yttrium compounds derived from yttrium(III) acetate hydrate are often doped with ions like europium (Eu³⁺) or terbium (Tb³⁺) to produce materials with specific light-emitting properties. For example, yttrium oxide nanoparticles doped with europium show strong red emission. instras.com

In the case of yttrium oxide nanoparticles, broad emission bands have been observed between 340 and 380 nm in their PL spectra. iaea.org For europium-doped yttrium hydroxide (Y(OH)₃:Eu) nanowires, four strong emission peaks are observed at 592, 616, 651, and 696 nm when excited at 396 nm. instras.com After thermal conversion to yttrium oxide (Y₂O₃:Eu) nanowires, a single strong emission peak at 611 nm is observed under 465 nm excitation. instras.com This change in the PL spectrum is attributed to a change in the symmetry of the Eu³⁺ coordination environment. instras.com

Yttrium-based metal-organic frameworks (MOFs), which can be synthesized using yttrium precursors, also exhibit interesting photoluminescence properties. For instance, Y-BTC (BTC = 1,3,5-benzenetricarboxylate), when excited at 280 nm, shows a broad emission band at 430 nm. mdpi.com Doping these MOFs with lanthanide ions allows for the sensitization of the lanthanide's luminescence through energy transfer from the organic linker. mdpi.com

| Material | Dopant/Excitation (nm) | Emission Peaks (nm) | Key Findings | Reference |

| Yttrium Oxide Nanoparticles | Undoped | 340-380 | Broad emission band observed. | iaea.org |

| Y(OH)₃:Eu Nanowires | Eu³⁺ / 396 | 592, 616, 651, 696 | Four strong emission peaks. | instras.com |

| Y₂O₃:Eu Nanowires | Eu³⁺ / 465 | 611 | Single strong emission peak. | instras.com |

| Y-BTC MOF | Undoped / 280 | 430 | Broad emission band. | mdpi.com |

Microscopic and Morphological Analysis

The morphology, particle size, and surface characteristics of materials derived from yttrium(III) acetate hydrate are critical to their performance in various applications. A suite of microscopic and light scattering techniques are employed for this purpose.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Shape

Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology and particle shape of materials at the micro and nanoscale. For derivatives of yttrium(III) acetate hydrate, SEM provides valuable information about their structure.

For instance, in the synthesis of yttrium oxide nanoparticles, SEM micrographs show that the samples are composed of aggregated nanoparticles with different shapes and sizes. iaea.org In another study, SEM was used to characterize the flower-like precursor of yttrium aluminum oxide, revealing that it is composed of numerous nanoplates. researchgate.net The morphology of yttrium oxyfluoride coatings on aluminum substrates, prepared using a precursor solution, was also analyzed by SEM. mdpi.com

Furthermore, SEM is used to study the morphology of yttrium-doped zinc oxide thin films, where the surface morphology was investigated for films grown by spray pyrolysis using yttrium acetate hydrate as a precursor. ucm.es The technique has also been applied to characterize GO/Ni/Y-MOFs synthesized using yttrium(III) acetate hydrate, providing insights into their structural and morphological properties. researcher.life

Transmission Electron Microscopy (TEM) for Nanoscale Morphology and Internal Structure

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the nanoscale morphology, internal structure, and crystallinity of materials. It is an indispensable tool for characterizing nanoparticles and other nanostructured materials derived from yttrium(III) acetate hydrate.

TEM analysis of yttrium oxide nanoparticles has revealed their tendency to form agglomerates with sizes ranging from 20 to 45 nm and has confirmed their high crystallinity. nih.gov In the synthesis of yttrium fluoride (YF₃) nanoparticles using yttrium(III) acetate hydrate, TEM images showed monodisperse nanoparticles with an average diameter of 5 nm. csic.es

Furthermore, TEM has been employed to study the size and morphological evolution of yttrium oxide nanoparticles synthesized by solvothermal and hydrothermal methods, revealing morphologies such as square platelets, spheres, and rods. d-nb.info The internal structure of yttrium-doped ceria particles, prepared from yttrium acetate hydrate, has also been investigated using TEM, showing both solid and hollow spheres. scribd.com

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are techniques used to determine the size distribution of particles suspended in a liquid. DLS measures the hydrodynamic diameter of particles, while SLS provides information on the weight-average molecular weight and radius of gyration.

In the synthesis of yttrium fluoride (YF₃) nanoparticles from yttrium(III) acetate hydrate, DLS measurements indicated a narrow particle size distribution with a volume-averaged hydrodynamic diameter of 7.5 nm. csic.es This result was in good agreement with the particle size determined by TEM. csic.es DLS has also been used to characterize the agglomeration of yttrium oxide nanoparticles in different media. tandfonline.com

When yttrium(III) acetate was used as a precursor for the synthesis of YF₃ supraparticles, DLS measurements showed a size of approximately 100 nm, which was larger than the 80 nm supraparticles obtained with yttrium(III) acetate, indicating that the anion plays a role in the self-assembly process. csic.esacs.org

Scanning Probe Microscopy (SPM) for Surface Topography

Scanning Probe Microscopy (SPM) encompasses a family of techniques that measure surface properties with a physical probe. This includes Atomic Force Microscopy (AFM), which provides three-dimensional topographical information at the nanoscale.

In the context of yttrium-based materials, SPM has been used to analyze the surface morphology of yttrium oxide (Y₂O₃) thin films. mdpi.com These films were prepared from various precursors, including yttrium(III) acetate hydrate, and their surface characteristics were analyzed by SPM. mdpi.comresearchgate.net The results showed that Y₂O₃ films fabricated using the acetate precursor and subjected to UV/ozone treatment had a uniform and flat surface morphology. mdpi.comresearchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in studying the thermal stability and decomposition pathways of yttrium(III) acetate hydrate. These methods provide insights into the temperatures at which the material undergoes physical and chemical changes.

Thermogravimetric analysis (TGA) is a key technique used to determine the thermal stability and decomposition profile of yttrium(III) acetate hydrate by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. eag.comfurg.br The analysis of yttrium(III) acetate tetrahydrate, Y(CH₃COO)₃·4H₂O, reveals a multi-step decomposition process. researchgate.net

The initial weight loss, occurring below 100°C, is typically attributed to the removal of adsorbed water or other volatile surface contaminants. furg.brresearchgate.net This is followed by the dehydration process, where the coordinated water molecules are released. In the case of yttrium acetate tetrahydrate, this dehydration occurs in overlapping steps. researchgate.net

The major decomposition of the anhydrous yttrium acetate begins at approximately 350°C and extends to around 900°C. researchgate.net This process is characterized by the breakdown of the acetate ligands, leading to the formation of various intermediates and ultimately yttrium oxide (Y₂O₃) as the final residue. researchgate.netsamaterials.com The decomposition is an endothermic process and is initiated by the breaking of the bond between the yttrium cation and the acetate ligand. researchgate.net This initial decomposition step between 350°C and 450°C results in the formation of amorphous yttrium hydroxide and yttrium carbonate, accompanied by a rapid mass loss. researchgate.net Subsequently, a change in the decomposition kinetics is observed, corresponding to the decomposition of these intermediates. researchgate.net

Table 1: TGA Decomposition Stages of Yttrium(III) Acetate Tetrahydrate

| Temperature Range (°C) | Process | Associated Mass Loss |

|---|---|---|

| <100 | Loss of adsorbed water/volatiles | Variable |

| ~100 - 200 | Dehydration (loss of coordinated water) | Stepwise loss corresponding to 4 H₂O molecules |

| ~350 - 450 | Initial decomposition of acetate ligand, formation of yttrium hydroxide and carbonate | Rapid mass loss |

| >450 - 900 | Decomposition of intermediates | Gradual mass loss to form Y₂O₃ |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. scribd.comnih.gov These methods are used to identify thermal events such as phase transitions, melting, crystallization, and decomposition, indicating whether these processes are endothermic (absorb heat) or exothermic (release heat). eag.comgranat-e.ru

In the context of synthesizing materials like Yttrium Aluminum Garnet (YAG), DTA can reveal high-temperature phase transformations. For a YAG precursor derived from yttrium acetate hydrate, DTA showed two phase transformations starting at 840°C and 1120°C. umich.edu DSC is also instrumental in determining the specific heat capacity and enthalpy changes associated with thermal events. torontech.com

Table 2: Thermal Events for Yttrium(III) Acetate Hydrate and Derivatives from DTA/DSC

| Temperature Range (°C) | Observed Thermal Event | Nature of Event |

|---|---|---|

| ~100 - 200 | Dehydration | Endothermic |

| ~350 - 500 | Decomposition of acetate | Endothermic |

| Variable (in air/O₂) | Combustion of evolved organic gases | Exothermic |

| >800 (for derivatives like YAG precursors) | Crystallization/Phase transformations | Exothermic |

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a material as it is heated. measurlabs.com It is often coupled with TGA, where the evolved gases are transferred to a detector such as a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. csic.escardiff.ac.uk

During the thermal decomposition of yttrium(III) acetate hydrate, EGA helps to elucidate the reaction mechanism by identifying the volatile byproducts. The decomposition of the acetate ligands is expected to release gases such as water vapor, carbon dioxide, and acetic acid. samaterials.com In an inert atmosphere, the decomposition of metal acetates can also lead to the formation of ketones. researchgate.net

Studies on related metal propionates using in-situ EGA have identified volatiles like CO₂, acetaldehyde, and propionic acid. cardiff.ac.uk For yttrium acetate decomposition, the analysis of the evolved gases confirms the breakdown of the organic part of the molecule and helps in understanding the formation of intermediate species. researchgate.net This information is crucial for optimizing pyrolysis conditions in the synthesis of yttrium-containing materials to ensure complete removal of organic residues. csic.escardiff.ac.uk

Table 3: Expected Gaseous Products from the Decomposition of Yttrium(III) Acetate Hydrate

| Decomposition Stage | Evolved Gaseous Products |

|---|---|

| Dehydration | Water (H₂O) |

| Acetate Decomposition (inert atmosphere) | Acetic acid (CH₃COOH), Carbon dioxide (CO₂), Ketones |

| Acetate Decomposition (oxidizing atmosphere) | Water (H₂O), Carbon dioxide (CO₂) |

Elemental and Compositional Analysis

Determining the precise elemental composition and surface chemistry of yttrium(III) acetate hydrate and its derivatives is essential for quality control and for understanding their chemical properties.

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a highly sensitive analytical technique used for the quantitative determination of the elemental composition of a wide variety of samples. eag.comthermofisher.comunil.ch For yttrium(III) acetate hydrate, ICP-OES is employed to accurately measure the concentration of yttrium and to detect any metallic impurities.

The sample is typically dissolved or digested in an acidic solution, which is then introduced into an argon plasma. eag.comunil.ch The high temperature of the plasma excites the atoms and ions of the elements present, causing them to emit light at their characteristic wavelengths. researchgate.net The intensity of the emitted light is directly proportional to the concentration of the element in the sample. eag.com

This technique is crucial for verifying the stoichiometry of the synthesized compound and for ensuring the purity of the material, which is critical for its application in areas like the manufacturing of high-purity yttrium oxide or as a precursor for catalysts and advanced ceramics. samaterials.com The detection limits for most elements are in the parts per billion (ppb) range in solution. eag.com

Table 4: ICP-OES Analysis Parameters for Yttrium(III) Acetate Hydrate

| Parameter | Description |

|---|---|

| Elements Analyzed | Yttrium (primary), potential metallic impurities |

| Sample Preparation | Dissolution in a suitable acid matrix |

| Detection Principle | Atomic emission from an argon plasma |

| Typical Detection Limits | Parts per billion (ppb) in solution |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. carleton.eduwikipedia.org

For yttrium(III) acetate hydrate and its derivatives, XPS provides valuable information about the surface chemistry. It can confirm the presence of yttrium, oxygen, and carbon on the surface and, more importantly, determine their chemical states by measuring the binding energies of their core electrons. carleton.edursc.org Small shifts in these binding energies, known as chemical shifts, provide insight into the oxidation state and local chemical environment of the atoms. carleton.eduwikipedia.org

For instance, the Y 3d spectrum would confirm the +3 oxidation state of yttrium. The C 1s spectrum can be deconvoluted to distinguish between carbon in the acetate group (O-C=O) and any adventitious carbon contamination on the surface. wikipedia.org Similarly, the O 1s spectrum can differentiate between oxygen in the acetate ligand and in the water of hydration or in surface hydroxyl groups. rsc.org This level of detail is critical for understanding surface-mediated processes and for characterizing thin films or nanoparticles derived from yttrium(III) acetate hydrate. rsc.orgacs.org

Table 5: Expected XPS Binding Energies for Yttrium(III) Acetate Hydrate

| Element | Core Level | Expected Binding Energy Range (eV) | Information Obtained |

|---|---|---|---|

| Yttrium (Y) | 3d | ~157-159 (for Y 3d₅/₂) | Confirmation of Y, Oxidation state (+3) |

| Carbon (C) | 1s | ~285 (adventitious C), ~288-289 (acetate C) | Differentiation of carbon species |

| Oxygen (O) | 1s | ~531-533 | Differentiation of oxygen in acetate, water, and hydroxyls |

Carbon Analysis for Organic Residues

Carbon analysis is a critical step in the characterization of materials derived from Yttrium(III) acetate hydrate, particularly after thermal decomposition processes designed to produce yttrium oxide (Y₂O₃) or other inorganic yttrium compounds. The primary goal of this analysis is to quantify the amount of residual carbon from the acetate ligands, ensuring the complete removal of the organic component and the purity of the final inorganic product.